molecular formula C5H14ClNO3 B2853984 Piperidin-4-one hydrochloride hydrate CAS No. 320589-77-3

Piperidin-4-one hydrochloride hydrate

Cat. No. B2853984
Key on ui cas rn: 320589-77-3
M. Wt: 171.62
InChI Key: GKVBMCPMWNJNRV-UHFFFAOYSA-N
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Patent
US07388011B2

Procedure details

Potassium carbonate (324 g, 2340 mmol) was added to a solution of 4-piperidone monohydrate hydrochloride (90 g, 586 mmol) in chloroform (300 mL) and water (300 mL). The slurry was cooled to 0° C. and treated with methylsulfonyl chloride (136 mL, 1760 mmol) by dropwise addition over a 1 h period (gas evolution was observed). The reaction mixture was allowed to shake for 72 h and was partitioned between CH2Cl2 (500 mL) and saturated aqueous NaHCO3 (500 mL). The aqueous layer was extracted with CH2Cl2 (3×200 mL). The organic layer was washed with 1% KHSO4 (250 mL), dried (Na2SO4), and concentrated to afford 90.5 g (87%) of a white solid. MS (electrospray): exact mass calculated for C6H11NO3S, 177.1; m/z found, 178.1 [M+H]+. HPLC (reverse phase conditions): tR=2.19 min. 1H NMR (400 MHz, CDCl3): 3.60 (t, J=6.5 Hz, 4H), 2.89 (s, 3H), 2.59 (t, J=6.3 Hz, 4H).
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl.O.[NH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>C(Cl)(Cl)Cl.O>[CH3:16][S:17]([N:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1)(=[O:19])=[O:18] |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
324 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
90 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
136 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between CH2Cl2 (500 mL) and saturated aqueous NaHCO3 (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×200 mL)
WASH
Type
WASH
Details
The organic layer was washed with 1% KHSO4 (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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